molecular formula C27H29ClN2O3S2 B131829 MK-571 Methyl Ester CAS No. 120443-15-4

MK-571 Methyl Ester

Cat. No. B131829
M. Wt: 529.1 g/mol
InChI Key: LKJDBNVYDOBYMF-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-571 Methyl Ester, also known as L-660,711, is a cysteinyl leukotriene 1 (CysLT 1) receptor antagonist . It inhibits contractions induced by leukotriene D4 (LTD4) or LTE4 in histamine-primed isolated guinea pig trachea . The formal name of MK-571 Methyl Ester is 3-[[[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]-propanoic acid .


Molecular Structure Analysis

MK-571 Methyl Ester has a molecular formula of C26H27ClN2O3S2 and a molecular weight of 515.09 . Its structure includes a quinoline ring, a phenyl ring, and a propanoic acid group . The exact molecular structure analysis would require more specific data or computational modeling .

Safety And Hazards

MK-571 Methyl Ester is considered toxic and is not intended for human or veterinary use . It can cause irritation to the skin and eyes . In case of accidental ingestion or inhalation, medical attention should be sought .

properties

IUPAC Name

methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJDBNVYDOBYMF-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437373
Record name MK-571 Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-571 Methyl Ester

CAS RN

120443-15-4
Record name MK-571 Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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